molecular formula C7H15NO2 B1330550 tert-butyl N,N-dimethylcarbamate CAS No. 7541-17-5

tert-butyl N,N-dimethylcarbamate

Cat. No.: B1330550
CAS No.: 7541-17-5
M. Wt: 145.2 g/mol
InChI Key: RJSZFSOFYVMDIC-UHFFFAOYSA-N
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Description

tert-Butyl N,N-dimethylcarbamate: is an organic compound with the molecular formula C7H15NO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .

Safety and Hazards

Tert-butyl N,N-dimethylcarbamate is classified under the GHS07 hazard class . It has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with tert-Butyl Chloroformate: One common method involves the reaction of dimethylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Curtius Rearrangement: Another method involves the Curtius rearrangement of tert-butyl azidoformate, which is prepared from tert-butyl chloroformate and sodium azide.

Industrial Production Methods: Industrial production of tert-butyl N,N-dimethylcarbamate typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N,N-dimethylcarbamate can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dimethylamine and tert-butyl alcohol.

    Deprotection: In organic synthesis, this compound is often used as a protecting group for amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Deprotection: Trifluoroacetic acid or heat.

Major Products Formed:

Mechanism of Action

Mechanism: The primary mechanism of action for tert-butyl N,N-dimethylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality by forming a stable, non-reactive intermediate. Upon exposure to specific conditions (e.g., strong acid or heat), the protecting group is removed, regenerating the free amine .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    tert-Butyl Carbamate: Similar in structure but lacks the dimethylamino group. Used as a protecting group for amines.

    tert-Butyl N,N-diallylcarbamate: Contains allyl groups instead of methyl groups.

    tert-Butyl N-methylcarbamate: Contains a single methyl group.

Uniqueness: tert-Butyl N,N-dimethylcarbamate is unique due to its specific combination of tert-butyl and dimethylamino groups, which provide distinct reactivity and stability profiles compared to other carbamate derivatives. Its ease of removal under mild conditions makes it particularly valuable in synthetic applications .

Properties

IUPAC Name

tert-butyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSZFSOFYVMDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310255
Record name tert-butyl N,N-dimethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Amines, coco alkyldimethyl
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61788-93-0, 7541-17-5
Record name Amines, coco alkyl dimethyl
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Record name NSC223096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amines, coco alkyldimethyl
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-butyl N,N-dimethylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, coco alkyldimethyl
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary decomposition pathway for tert-butyl N,N-dimethylcarbamate during gas-phase thermolysis?

A1: The research paper [] utilizes computational methods to investigate the thermolysis of various carbamates, including this compound. The study reveals that this compound primarily decomposes through a six-membered cyclic transition state mechanism. This mechanism involves the transfer of a hydrogen atom from the tert-butyl group to the carbonyl oxygen, leading to the formation of isobutene and N,N-dimethylcarbamic acid.

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